4-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
4-[[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]methoxy]-5,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S/c1-11-12(2)17-10-19-15(11)23-8-13-3-5-20(6-4-13)24(21,22)14-7-16-9-18-14/h7,9-10,13H,3-6,8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJBUKNSIBPHMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3=CN=CN3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the individual moieties followed by their coupling. The imidazole ring can be synthesized through the reaction of glyoxal and ammonia . The piperidine ring is often synthesized via hydrogenation of pyridine derivatives . The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester . These moieties are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of the individual moieties and their coupling, as well as the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield imidazole N-oxides, while reduction of the sulfonyl group would yield a sulfide .
Scientific Research Applications
Research has shown that compounds with similar structural motifs exhibit a range of biological activities. The following sections detail specific applications:
Anticancer Activity
Several studies have indicated that derivatives of pyrimidine and sulfonamide compounds possess significant anticancer properties. For instance, molecular hybrids combining triazine and sulfonamide structures have demonstrated cytotoxic effects against various cancer cell lines, including colon and breast cancers . The ability of these compounds to induce apoptosis in cancer cells is particularly noteworthy, suggesting their potential as chemotherapeutic agents.
Antimicrobial Properties
Compounds featuring the imidazole and sulfonamide functionalities have been evaluated for their antimicrobial activity. Research indicates that such derivatives can exhibit moderate to strong activity against bacterial strains like Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial growth through enzyme inhibition or disruption of metabolic pathways.
Enzyme Inhibition
The sulfonamide group is known for its role in enzyme inhibition, particularly in the context of acetylcholinesterase and urease . This property makes compounds like 4-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine promising candidates for the development of treatments for conditions such as Alzheimer's disease and urinary tract infections.
Case Studies
Several case studies illustrate the efficacy of this compound:
Case Study 1: Anticancer Evaluation
A study conducted on a series of pyrimidine derivatives showed promising results in inhibiting tumor growth in vitro. The compounds were tested against various human cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Screening
In another study, derivatives were screened using agar well diffusion methods against common pathogens. Results indicated that certain modifications to the sulfonamide structure significantly enhanced antimicrobial activity .
Mechanism of Action
The mechanism of action of 4-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions and enzymes, inhibiting their activity . The piperidine moiety can interact with receptors in the nervous system, modulating their activity . The pyrimidine moiety can interact with nucleic acids, affecting their function .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with structurally related analogs from the evidence:
*Molecular formula inferred based on structural analysis.
Pharmacological Implications
- Imidazole Derivatives : Both the target compound and ’s bipyridine derivative leverage imidazole’s role in hydrogen bonding and metal coordination, critical for enzyme inhibition (e.g., cytochrome P450 or kinase targets) .
- Pyrimidine Modifications : The 5,6-dimethyl groups in the target compound may enhance lipophilicity and membrane permeability compared to the 5-fluoro substituent in ’s compound, which could improve target binding but reduce bioavailability .
- Sulfonyl vs.
Patent Landscape ()
European Patent Application compounds (e.g., 4H-pyrazino[1,2-a]pyrimidin-4-one derivatives) demonstrate diverse substitutions on heterocyclic cores, emphasizing the pharmaceutical industry’s focus on optimizing substituents for target selectivity.
Biological Activity
The compound 4-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure that includes an imidazole ring and a pyrimidine moiety. The presence of the sulfonyl group is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial , anticancer , and enzyme inhibition properties.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial effects. For example, derivatives containing the imidazole and piperidine frameworks have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Activity (IC50) |
|---|---|---|
| 4-((1H-imidazol-4-yl)sulfonyl)piperidine | S. aureus | 12 µg/mL |
| 4-((1H-imidazol-4-yl)sulfonyl)piperidine | E. coli | 15 µg/mL |
2. Anticancer Activity
The anticancer potential of similar imidazole-containing compounds has been documented, particularly in inhibiting cell proliferation in various cancer cell lines . For instance, studies have shown that pyrimidine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis through specific signaling pathways.
3. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it has shown promise as an inhibitor of carbonic anhydrase (CA), which is crucial in regulating pH and fluid balance in tissues .
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Carbonic Anhydrase II | Competitive | 5.8 |
| Acetylcholinesterase | Non-competitive | 3.2 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinity : The imidazole ring enhances binding to target proteins due to hydrogen bonding capabilities.
- Inhibition Mechanism : By mimicking natural substrates, the compound can competitively inhibit enzyme activity, leading to reduced metabolic function in pathogens or cancer cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of imidazole-pyrimidine derivatives demonstrated that modifications in the sulfonyl group significantly enhanced antimicrobial activity against resistant strains of bacteria .
Case Study 2: Anticancer Properties
In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through the mitochondrial pathway, suggesting a potential for developing new anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
